3-amino-N-methylthiophene-2-carboxamide
Overview
Description
3-amino-N-methylthiophene-2-carboxamide is a chemical compound with the molecular formula C6H8N2OS and a molecular weight of 156.21 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in research and development within various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-methylthiophene-2-carboxamide typically involves the reaction of 3-amino-2-thiophenecarboxylic acid with methylamine under controlled conditions . The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-amino-N-methylthiophene-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-N-methylthiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their function or activity. The compound’s thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-amino-2-thiophenecarboxamide: Similar structure but lacks the N-methyl group.
Methyl 3-amino-2-thiophenecarboxylate: An ester derivative with different reactivity and solubility properties.
Uniqueness
3-amino-N-methylthiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the N-methyl group can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-amino-N-methylthiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-8-6(9)5-4(7)2-3-10-5/h2-3H,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTOJEUDQYAUDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443320 | |
Record name | 3-Amino-N-methylthiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147123-48-6 | |
Record name | 3-Amino-N-methylthiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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